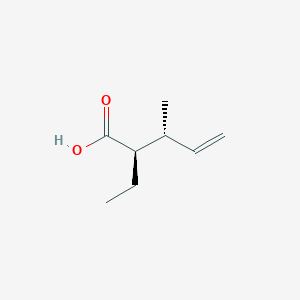
(2R,3R)-2-ethyl-3-methylpent-4-enoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2R,3R)-2-ethyl-3-methylpent-4-enoic acid is a chiral organic compound with significant importance in various fields of chemistry and industry. This compound is characterized by its unique structure, which includes a double bond and two chiral centers, making it an interesting subject for stereochemical studies.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3R)-2-ethyl-3-methylpent-4-enoic acid typically involves several steps, starting from simpler organic molecules. One common method is the asymmetric synthesis, which ensures the formation of the desired enantiomer. This can be achieved through catalytic hydrogenation or enzymatic resolution. The reaction conditions often include the use of chiral catalysts or enzymes, specific temperatures, and solvents to control the stereochemistry of the product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale catalytic processes. These processes are designed to maximize yield and purity while minimizing costs and environmental impact. The use of continuous flow reactors and advanced separation techniques, such as chromatography, are common in industrial production.
Análisis De Reacciones Químicas
Types of Reactions
(2R,3R)-2-ethyl-3-methylpent-4-enoic acid can undergo various chemical reactions, including:
Oxidation: This reaction can convert the double bond into an epoxide or a diol.
Reduction: The double bond can be reduced to form a saturated acid.
Substitution: The hydrogen atoms on the carbon adjacent to the double bond can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO₄) or osmium tetroxide (OsO₄) under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄) is typical.
Substitution: Halogenation can be achieved using bromine (Br₂) or chlorine (Cl₂) in the presence of light or a radical initiator.
Major Products
Oxidation: Epoxides or diols.
Reduction: Saturated acids.
Substitution: Halogenated derivatives.
Aplicaciones Científicas De Investigación
(2R,3R)-2-ethyl-3-methylpent-4-enoic acid has diverse applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex molecules.
Biology: Studied for its potential role in metabolic pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and fine chemicals.
Mecanismo De Acción
The mechanism of action of (2R,3R)-2-ethyl-3-methylpent-4-enoic acid involves its interaction with specific molecular targets. In biological systems, it may act as a substrate or inhibitor for certain enzymes, affecting metabolic pathways. The presence of chiral centers allows it to interact selectively with other chiral molecules, leading to specific biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- (2S,3S)-2-ethyl-3-methylpent-4-enoic acid
- (2R,3S)-2-ethyl-3-methylpent-4-enoic acid
- (2S,3R)-2-ethyl-3-methylpent-4-enoic acid
Uniqueness
(2R,3R)-2-ethyl-3-methylpent-4-enoic acid is unique due to its specific stereochemistry, which imparts distinct physical and chemical properties. This stereochemistry affects its reactivity, interaction with biological molecules, and overall functionality in various applications.
Propiedades
Número CAS |
155683-32-2 |
|---|---|
Fórmula molecular |
C8H14O2 |
Peso molecular |
142.20 g/mol |
Nombre IUPAC |
(2R,3R)-2-ethyl-3-methylpent-4-enoic acid |
InChI |
InChI=1S/C8H14O2/c1-4-6(3)7(5-2)8(9)10/h4,6-7H,1,5H2,2-3H3,(H,9,10)/t6-,7-/m1/s1 |
Clave InChI |
WQZNJGLYSIRLEF-RNFRBKRXSA-N |
SMILES isomérico |
CC[C@H]([C@H](C)C=C)C(=O)O |
SMILES canónico |
CCC(C(C)C=C)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


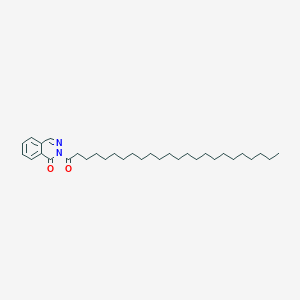
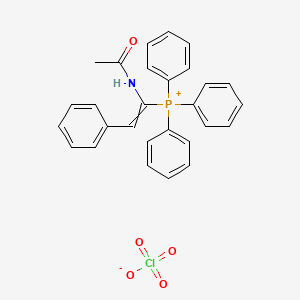



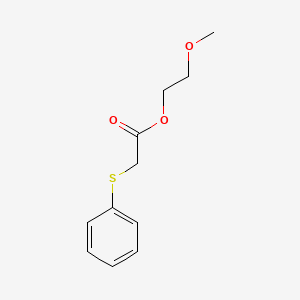
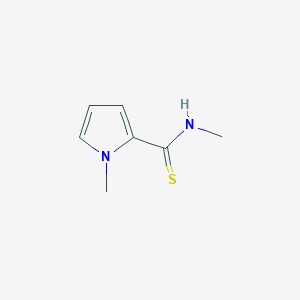
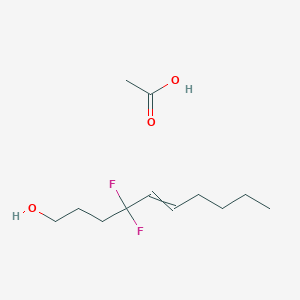
![N,N-Bis{2-[3-(decyloxy)-2-hydroxypropoxy]ethyl}acetamide](/img/structure/B14270183.png)
![1-[(6-Chloropyridin-3-yl)methyl]-2-methyl-3-nitroguanidine](/img/structure/B14270190.png)
methyl carbonate](/img/structure/B14270203.png)

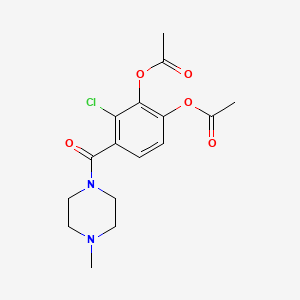
![2,3,8,8-Tetraphenyl-8H-pyrano[3,2-F]quinoxaline](/img/structure/B14270231.png)
